molecular formula C14H22N2O B1438929 2-amino-N-[1-(4-methylphenyl)propyl]butanamide CAS No. 1218493-92-5

2-amino-N-[1-(4-methylphenyl)propyl]butanamide

Cat. No. B1438929
M. Wt: 234.34 g/mol
InChI Key: PNFCUPMXIZEYMX-UHFFFAOYSA-N
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Description

2-amino-N-[1-(4-methylphenyl)propyl]butanamide is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 . It’s also known by other names such as 2-Amino-N-(1-(p-tolyl)propyl)butanamide .

Scientific Research Applications

Anticonvulsant Activity

One significant application of derivatives of butanamide in scientific research is in the exploration of their anticonvulsant properties. For instance, new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides have been synthesized, combining chemical fragments of well-known antiepileptic drugs. These compounds, particularly molecule 11, demonstrated broad-spectrum activity across preclinical seizure models and showcased a superior safety profile compared to some clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Dual Inhibitor of Cyclooxygenase and Lipoxygenase Pathways

S 19812, a derivative of butanamide, has been identified as a dual inhibitor of cyclooxygenase and lipoxygenase pathways. This compound exhibits non-opioid analgesic activity and anti-inflammatory activity, along with excellent gastric tolerance, making it a potential candidate for pain and inflammation management (Tordjman et al., 2003).

Neuroprotective Effects

In the realm of neuroprotection, derivatives of butanamide, specifically LY042826 and LY393615, have been studied for their protective effects against ischaemia-induced brain injury. These novel Ca(2+) channel blockers have shown significant protection in models of global and focal cerebral ischaemia (Hicks et al., 2000).

Histamine H2-Receptor Antagonist Activity

Another application is in the development of 4‐(1‐pyrazolyl)butanamides as histamine H2-receptor antagonists. Among the series tested, derivatives such as 9a demonstrated significant H2-receptor antagonist activity, indicating potential utility in related therapeutic areas (Buschauer et al., 1995).

Antimalarial Activity

Additionally, butanamide derivatives have shown promise in the field of antimalarial research. A series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, derived from butanamide, exhibited high activity against Plasmodium berghei infections in mice, suggesting their potential as antimalarial agents (Werbel et al., 1986).

properties

IUPAC Name

2-amino-N-[1-(4-methylphenyl)propyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-4-12(15)14(17)16-13(5-2)11-8-6-10(3)7-9-11/h6-9,12-13H,4-5,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFCUPMXIZEYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NC(=O)C(CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[1-(4-methylphenyl)propyl]butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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